molecular formula C15H12BrNO6 B2619945 [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 485758-84-7

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2619945
CAS No.: 485758-84-7
M. Wt: 382.166
InChI Key: YYONTRLSIQMYGE-UHFFFAOYSA-N
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Description

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a complex organic compound that features a benzodioxin ring fused with a carbamoyl group and a brominated furan carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furans.

Scientific Research Applications

Chemistry

In chemistry, [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in the development of enzyme inhibitors. The benzodioxin moiety can interact with various biological targets, making it a candidate for drug design and discovery.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate exerts its effects involves the interaction of its functional groups with specific molecular targets. The benzodioxin ring can form hydrogen bonds and π-π interactions with proteins, while the carbamoyl group can act as a hydrogen bond donor or acceptor. The brominated furan ring can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-chlorofuran-2-carboxylate
  • [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-iodofuran-2-carboxylate
  • [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-fluorofuran-2-carboxylate

Uniqueness

The uniqueness of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate lies in its combination of a benzodioxin ring with a brominated furan carboxylate. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The bromine atom also introduces unique reactivity patterns not seen in its chloro, iodo, or fluoro analogs.

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO6/c16-13-4-3-11(23-13)15(19)22-8-14(18)17-9-1-2-10-12(7-9)21-6-5-20-10/h1-4,7H,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONTRLSIQMYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320287
Record name [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

485758-84-7
Record name [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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